N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-ene-1-carboxamide
Description
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-ene-1-carboxamide is a heterocyclic carboxamide derivative featuring a cyclohexene backbone substituted with a furan-2-yl and thiophen-3-yl ethyl group. Its synthesis likely involves multi-step organic reactions, including alkylation and carboxamide coupling, as inferred from analogous procedures in the literature. For instance, describes the synthesis of 2-bromo-N-phenyl-1-cyclohexene-1-carboxamide using NaH-mediated alkylation in DMF, which could parallel the methodology for introducing the furan-thiophene ethyl moiety in the target compound .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-17(13-5-2-1-3-6-13)18-11-15(14-8-10-21-12-14)16-7-4-9-20-16/h1-2,4,7-10,12-13,15H,3,5-6,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETSBGHFFGPKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Cyclohexene Carboxamide Backbones
Compound A : 2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide ()
- Structural Features : Cyclohexene carboxamide core with bromo and phenyl substituents.
- Synthesis : NaH-mediated alkylation in DMF, followed by methyl iodide addition.
- Key Difference : Lacks the furan-thiophene ethyl group, resulting in reduced π-conjugation and electronic complexity compared to the target compound.
- Application : Intermediate in synthetic organic chemistry .
Compound B : N-(2-(thiophen-3-yl)ethyl)adamantine-1-carboxamide ()
- Structural Features : Adamantane carboxamide with a thiophen-3-yl ethyl chain.
- Synthesis : Multi-step process involving azide-alkyne cycloaddition and carboxamide coupling.
- Key Difference : Adamantane’s rigidity versus cyclohexene’s conformational flexibility may influence binding affinity in biomedical applications.
- Application : Precursor for polymeric biomaterials with imaging capabilities .
Heterocyclic Carboxamides with Furan/Thiophene Moieties
Compound C : 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide ()
- Structural Features : Furan-3-carboxamide with a hydrazinyl-oxoethyl side chain.
- Synthesis : Hydrazine-mediated functionalization of furan carboxamides.
- Application : Intermediate for acyl azide derivatives .
Compound D : N-Oxide derivatives of furan-based methanamines ()
- Structural Features: Dimethylamino-methyl furan cores with sulphanyl and nitro groups.
- Synthesis : Sulphanylalkylation followed by N-oxidation.
- Key Difference : N-Oxide functionality enhances solubility but reduces metabolic stability compared to the target compound’s neutral carboxamide.
- Application : Pharmaceutical candidates (e.g., ranitidine analogs) .
Cyclohexane Carboxamides with Complex Substituents ()
Compound E : N-(3-(4,4-dimethylcyclohex-1-enyl)phenyl)-N-methylcyclohexane-1-carboxamide
- Structural Features: Cyclohexane carboxamide with trifluoromethylphenyl and oxazolidinone substituents.
- Synthesis: Likely involves enantioselective oxazolidinone formation.
- Key Difference : Fluorinated aryl groups enhance lipophilicity and bioavailability relative to the target compound’s heterocyclic ethyl chain.
- Application : Patented therapeutic agents (e.g., enzyme inhibitors) .
Comparative Data Table
Key Research Findings
Synthetic Complexity : The cyclohexene backbone requires precise stereochemical control during synthesis, contrasting with adamantane-based analogs that are more rigid but synthetically challenging .
Bioactivity Potential: Unlike N-oxide derivatives (), the target compound lacks polar functional groups, suggesting lower solubility but higher membrane permeability .
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